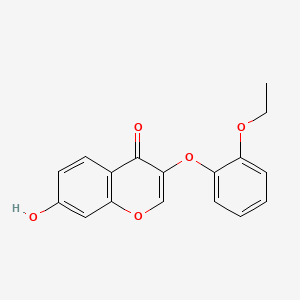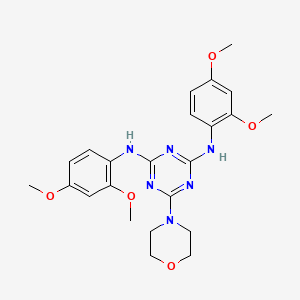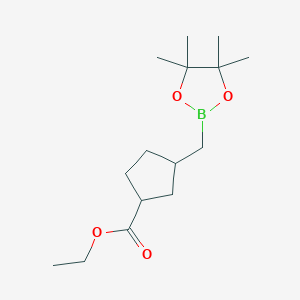
Ethyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains a cyclopentane ring, which is a cyclic hydrocarbon with a molecular formula of C5H10. It also contains an ethyl carboxylate group (COOC2H5), which is a common functional group in organic chemistry. The compound also features a boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is often used in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the five-membered cyclopentane ring, the ethyl carboxylate group, and the boronate ester group. These groups would likely be connected via single bonds, allowing for rotation and flexibility in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ethyl carboxylate group could increase its polarity compared to a simple hydrocarbon, potentially affecting its solubility in various solvents .Aplicaciones Científicas De Investigación
Reaction Mechanisms and Synthesis
- Oxidative Scission and Synthesis Techniques : Research on small-size cycloalkane rings, such as ethyl 2,2-dimethoxycyclopropane-1-carboxylates, has shown oxidative ring opening by regioselective scission, indicating potential applications in synthetic chemistry for constructing complex molecules Graziano et al., 1996.
- Catalyzed Annulation : The phosphine-catalyzed [4 + 2] annulation process, utilizing ethyl 2-methyl-2,3-butadienoate as a synthon, reveals a method for synthesizing highly functionalized tetrahydropyridines, showing the versatility of ethyl carboxylates in catalytic reactions Zhu et al., 2003.
Biological and Medicinal Research
- Antimicrobial and Antioxidant Properties : Compounds such as ethyl 4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2-thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives have been synthesized and evaluated for their in vitro antifungal and antibacterial activity, demonstrating the potential biomedical applications of ethyl carboxylate derivatives Tiwari et al., 2018.
Material Science and Organic Electronics
- Optical Characterizations for Photodiode Applications : Novel ethyl carboxylate derivatives have been explored for their optical properties, contributing to the development of materials for organic photodiodes, highlighting the compound's relevance in material sciences and organic electronics Elkanzi et al., 2020.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BO4/c1-6-18-13(17)12-8-7-11(9-12)10-16-19-14(2,3)15(4,5)20-16/h11-12H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYHGNUPQSVNEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CCC(C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclopentane-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

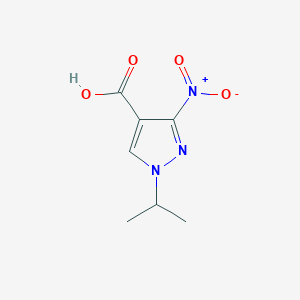
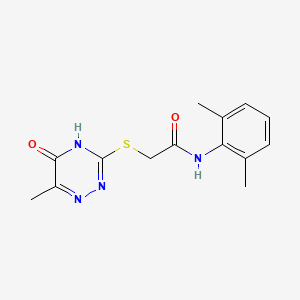

![ethyl 2-[(3-{[(3-methylphenyl)sulfonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B2840874.png)

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2840876.png)
![2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2840878.png)
![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2840880.png)
![N-[(5,5-Difluoro-6-oxopiperidin-2-yl)methyl]but-2-ynamide](/img/structure/B2840882.png)
![[(4-ethoxyphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B2840884.png)
